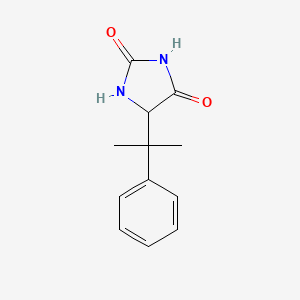![molecular formula C23H16F3NS B2502488 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 339102-64-6](/img/structure/B2502488.png)
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a quinoline derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Quinoline derivatives are known for their diverse biological activities and are often explored for their anticancer properties, as well as their use in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the electrochemical fluorination of quinolyl sulfides has been studied, which involves the use of supporting electrolytes and fluoride ion sources to yield alpha-fluorinated sulfides . Although the specific synthesis of 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is not detailed in the provided papers, similar compounds have been synthesized through three-component condensation reactions and by starting from quinoxalin-2(1H)-one derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted with various functional groups to yield compounds with different properties. The presence of a trifluoromethyl group is known to enhance certain chemical reactions, such as anodic alpha-fluorination . The molecular docking studies of similar compounds have shown that the quinoxaline ring is a suitable scaffold for carrying peptidomimetic side chains , which could be relevant for the binding affinity and biological activity of the compound.
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The electrochemical fluorination process is one such reaction where the quinoline sulfides are fluorinated to introduce fluorine atoms into the molecule . Other reactions include the Michael reaction for the synthesis of quinoxaline derivatives and the aza-Diels-Alder (Povarov) reaction for the synthesis of 4-functionalized quinolines . These reactions are crucial for the modification and functionalization of the quinoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by the substituents attached to the quinoline core. For example, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the reactivity and stability of the molecule . The solubility, melting point, and other physical properties would be determined by the specific substituents and their interactions. The anticancer activity of similar compounds has been tested, showing promising results against certain human cell lines , which suggests potential applications in medicinal chemistry.
科学的研究の応用
Synthesis and Chemical Properties
- A study by Didenko et al. (2015) reports the synthesis of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives with phenyl and methylsulfanyl groups, highlighting the chemical versatility of these compounds (Didenko et al., 2015).
- Dawood and Fuchigami (1999) explored electrochemical fluorination of quinolyl sulfides, demonstrating the potential for generating alpha-fluorinated sulfides, which could include derivatives of the compound (Dawood & Fuchigami, 1999).
Biological and Pharmacological Potential
- Jampílek et al. (2004) synthesized derivatives of quinolines, including those with phenylsulfanyl groups, for their potential as antileukotrienic agents, underscoring the compound's relevance in pharmacological research (Jampílek et al., 2004).
- El Rayes et al. (2019) examined methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates for their anticancer activity, indicating the potential medical significance of quinoline derivatives (El Rayes et al., 2019).
Materials Science and Electronics
- Sych et al. (2019) studied quinoline derivatives for their exciplex emission properties in the context of white OLEDs, pointing to applications in electronic and photonic materials (Sych et al., 2019).
- Khalid et al. (2019) conducted a study on quinoline-based derivatives for their nonlinear optical (NLO) properties, suggesting potential use in technology-related applications (Khalid et al., 2019).
特性
IUPAC Name |
3-(4-methylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)27-22(20)28-19-7-4-6-18(14-19)23(24,25)26/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUPDZODFCUBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

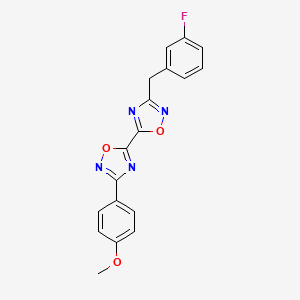
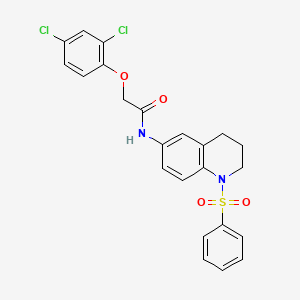
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)
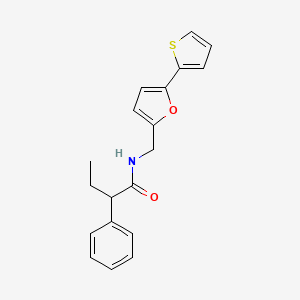
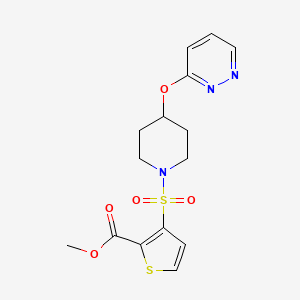

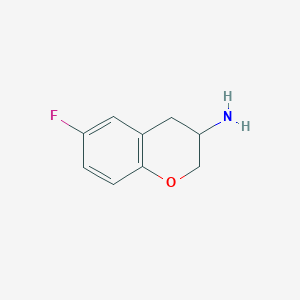
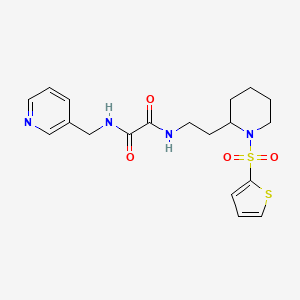
![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)

![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)
